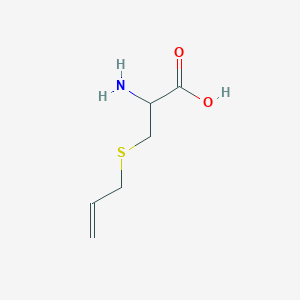

S-(~2~H_5_)Prop-2-en-1-yl-L-cysteine

Description

Structure

2D Structure

Properties

CAS No. |

1217444-21-7 |

|---|---|

Molecular Formula |

C6H11NO2S |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

(2R)-2-amino-3-(1,1,2,3,3-pentadeuterioprop-2-enylsulfanyl)propanoic acid |

InChI |

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1/i1D2,2D,3D2 |

InChI Key |

ZFAHNWWNDFHPOH-FKSJORHDSA-N |

Canonical SMILES |

C=CCSCC(C(=O)O)N |

boiling_point |

300.00 to 301.00 °C. @ 760.00 mm Hg |

melting_point |

218 °C |

physical_description |

Solid |

solubility |

slightly |

Origin of Product |

United States |

Biosynthesis and Biogenesis Pathways of S Allyl L Cysteine

Precursor Compounds and Substrates in Biological Systems

The formation of S-Allyl-L-cysteine is dependent on the availability of specific precursor molecules within the biological system of the garlic plant. These precursors undergo enzymatic modifications to ultimately form SAC.

Contribution of S-2-Carboxypropyl Glutathione (B108866)

One of the proposed biosynthetic pathways for S-Allyl-L-cysteine involves the initial formation of S-2-carboxypropyl glutathione. nih.gov This compound is synthesized from glutathione and methacrylic acid, the latter of which can be derived from valine. nih.gov Following its formation, S-2-carboxypropyl glutathione undergoes the elimination of glycine and glutamic acid to produce S-2-carboxypropyl cysteine. nih.gov This intermediate is then converted to S-allyl cysteine through decarboxylation and oxidation processes. nih.gov This pathway highlights the role of glutathione derivatives in the early stages of SAC biosynthesis.

Alternative Biosynthetic Routes from Serine and Allyl Thiol

An alternative pathway for the formation of S-Allyl-L-cysteine has been proposed, which involves the direct reaction of serine and allyl thiol. nih.gov The addition of these two compounds has been shown to lead to the production of S-allyl-L-cysteine sulfoxide (B87167) (alliin), for which S-allyl cysteine is a direct precursor. nih.gov This suggests a more direct route to SAC that bypasses the more complex intermediates derived from glutathione.

Enzymatic Mechanisms and Catalysis in Biosynthesis

The conversion of precursor compounds into S-Allyl-L-cysteine is facilitated by specific enzymes that catalyze these biochemical reactions. A key family of enzymes involved in this process is the γ-glutamyl transpeptidases.

Role of Decarboxylation and Oxidation Enzymes

An alternative biosynthetic pathway for S-Allyl-L-cysteine involves the conversion of S-2-carboxypropyl cysteine. nih.gov This precursor molecule is transformed into S-Allyl-L-cysteine through a sequence of enzymatic reactions involving both decarboxylation and oxidation. nih.gov This process is crucial as it generates the characteristic allyl group from the carboxypropyl group. nih.gov

While the specific enzymes catalyzing the entire sequence in garlic have not been fully elucidated, flavoenzymes are known to catalyze similar oxidative decarboxylation reactions. nih.gov These enzymes typically facilitate substrate oxidation via a flavin cofactor, and subsequent decarboxylation can occur through mechanisms like the nucleophilic attack of hydrogen peroxide on an imino acid intermediate. nih.gov Following its formation, S-Allyl-L-cysteine can serve as a substrate for further enzymatic action. For instance, a flavin-containing monooxygenase (FMO) can catalyze the S-oxidation of S-Allyl-L-cysteine to produce S-allyl-L-cysteine sulfoxide (alliin). nih.gov

Microbial Biotransformation and Synthesis

Microbial biotransformation presents a promising alternative to chemical synthesis or extraction from natural sources for producing S-Allyl-L-cysteine. This approach utilizes the enzymatic machinery of microorganisms to synthesize the compound from simple, readily available substrates.

Tryptophan synthase (TrpAB), an enzyme complex found in various microorganisms, has been effectively repurposed for the synthesis of S-Allyl-L-cysteine. oup.com This enzyme naturally catalyzes the final steps in tryptophan biosynthesis, but it also exhibits promiscuous activity, enabling it to catalyze the β-substitution reaction between L-serine and various thiols. Researchers have harnessed this capability to produce SAC by providing L-serine and allyl mercaptan as substrates. oup.comacs.org

This bioconversion has been successfully demonstrated using Escherichia coli cells that overexpress the trpAB gene, achieving a high yield. oup.com Similarly, food-grade microorganisms such as Lactococcus lactis have been shown to facilitate this single-step biosynthesis of SAC. acs.org An alternative microbial enzyme cascade has also been developed, utilizing serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase B (OASS B) to convert L-serine and allyl mercaptan into S-Allyl-L-cysteine. acs.org

A significant challenge in using tryptophan synthase for SAC production is that the expression of the tryptophan (trp) operon, which includes the genes for tryptophan synthase, is often strictly regulated and repressed by the presence of L-tryptophan in the cultivation medium. oup.comnih.gov To overcome this feedback inhibition and enhance enzyme expression, a key strategy involves cultivating the microorganisms in a medium specifically designed to be deficient in L-tryptophan.

This "L-tryptophan-starved" cultivation method has proven highly effective. By using a semi-synthetic medium containing casamino acids but lacking L-tryptophan, researchers have successfully enhanced the SAC-synthesizing activity of several microorganisms. oup.comnih.govoup.com This approach leads to increased expression of tryptophan synthase, thereby boosting the conversion of substrates into S-Allyl-L-cysteine. The process is notably shorter than traditional garlic aging methods and offers a promising strategy for the industrial production of food-grade SAC. nih.govoup.com

| Microorganism | Cultivation Strategy | Outcome |

| Lactococcus lactis ssp. cremoris | L-tryptophan-starved medium | Enhanced SAC-synthesizing activity oup.comnih.gov |

| Klebsiella pneumoniae (Food-related strain) | L-tryptophan-starved medium | Significantly increased SAC-synthesizing activity nih.govoup.com |

| Pantoea agglomerans (Food-related strain) | L-tryptophan-starved medium | Significantly increased SAC-synthesizing activity nih.govoup.com |

Chemical Synthesis and Derivatization for Research Applications

Conventional Laboratory Synthesis Methodologies

The most common and direct route to S-Allyl-L-cysteine in a laboratory setting is through the nucleophilic substitution reaction between L-cysteine and an allyl-containing electrophile.

Allylation Reaction of L-Cysteine

The core of SAC synthesis involves the formation of a thioether bond between the sulfur atom of L-cysteine and an allyl group. This is typically achieved through an S-alkylation reaction.

Allyl bromide is a frequently used and effective allylation reagent for the synthesis of SAC. google.combloomtechz.com The reaction involves the nucleophilic attack of the thiolate form of L-cysteine on the electrophilic carbon of allyl bromide, displacing the bromide ion. Other allylating agents, such as allyl chloride or allyl alcohol, can also be employed. bloomtechz.com The choice of reagent can influence reaction times and yields. For instance, a detailed procedure involves dissolving L-cysteine hydrochloride in aqueous ammonium (B1175870) hydroxide (B78521), cooling the solution, and then adding 3-bromopropene (allyl bromide). google.com The mixture is stirred vigorously to facilitate the reaction. google.com

Table 1: Comparison of Allylation Reagents for SAC Synthesis

| Allylating Reagent | Typical Reaction Conditions | Observations | Reference |

| Allyl Bromide | L-cysteine in aqueous NH4OH, 0°C to room temp. | Commonly used, provides good yields. | google.comnih.gov |

| Allyl Chloride | L-cysteine in aqueous solution, pH adjustment. | An alternative to allyl bromide. | bloomtechz.com |

| Allyl Alcohol | L-cysteine in a suitable solvent. | Can be used as an allylating agent. | bloomtechz.com |

The solvent system and pH are critical parameters for the successful synthesis of S-Allyl-L-cysteine. The reaction is typically carried out in an aqueous alkaline solution. google.comnih.gov An alkaline pH is necessary to deprotonate the thiol group of L-cysteine, forming the more nucleophilic thiolate anion. Ammonium hydroxide (NH4OH) is commonly used to achieve the desired basic conditions. google.comnih.gov Some procedures specify a pH range of 9.5-10 for the reaction when using other bases like ammonia (B1221849) water. google.com The use of a co-solvent, such as ethanol (B145695), can also be employed, particularly when dealing with reagents that have limited water solubility. google.com The reaction temperature is another important factor, with some methods utilizing ice-cooled solutions to control the reaction rate and minimize potential side reactions. google.com

Allylation and Oxidation Reaction Sequences

In addition to the direct synthesis of S-Allyl-L-cysteine, a subsequent oxidation step can be performed to produce S-allyl-L-cysteine sulfoxide (B87167) (alliin), a related and important organosulfur compound found in garlic. bloomtechz.comnih.gov This two-step sequence involves the initial allylation of L-cysteine as described above, followed by the oxidation of the resulting thioether.

The oxidation is commonly achieved using an oxidizing agent such as hydrogen peroxide (H₂O₂). bloomtechz.com The process generally involves dissolving the synthesized S-Allyl-L-cysteine in an appropriate solvent and then adding a controlled amount of the oxidizing agent. bloomtechz.com The reaction is typically carried out at room temperature with stirring. bloomtechz.com This sequential approach allows for the specific production of alliin (B105686) from a pure S-Allyl-L-cysteine precursor.

Multi-step Synthesis via Transnitration

Some literature suggests a three-step reaction sequence for the synthesis of a derivative of S-Allyl-L-cysteine involving allylation, oxidation, and a final transnitration step. bloomtechz.com In this proposed sequence, L-cysteine is first subjected to an allylation reaction to form S-Allyl-L-cysteine. bloomtechz.com This is followed by an oxidation reaction, which is described as converting S-Allyl-L-cysteine to S-allyl-2-aminopropanesulfonic acid. bloomtechz.com The final step is a transnitration reaction where the sulfonic acid intermediate is treated with a nitrite (B80452) to yield the final product. bloomtechz.com However, detailed experimental protocols, including specific reagents, reaction conditions, and yields for the transnitration step, are not extensively documented in readily available scientific literature, making this a less common or well-defined pathway compared to direct allylation and subsequent oxidation.

Synthesis of S-Allyl-L-cysteine Analogues and Derivatives

To explore structure-activity relationships and develop new compounds with potentially enhanced biological activities, various analogues and derivatives of S-Allyl-L-cysteine have been synthesized. These modifications often involve altering the S-alkyl group or derivatizing the amino or carboxyl functionalities of the cysteine backbone.

The synthesis of S-alkyl-L-cysteine analogues often follows the same fundamental S-alkylation methodology used for SAC, but with different alkyl halides. For example, S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC) can be synthesized using ethyl bromide and propyl bromide, respectively, in an alkaline cysteine solution. google.com

Furthermore, the carboxyl group of S-Allyl-L-cysteine can be esterified, and the amino group can be acylated to form amide derivatives. For instance, S-allyl cysteine esters (e.g., methyl, ethyl, propyl, butyl, and pentyl esters) can be prepared by reacting S-Allyl-L-cysteine with the corresponding alcohol in the presence of thionyl chloride. nih.govbrieflands.com These esters can then be further reacted with other molecules, such as caffeic acid, to create hybrid compounds. nih.govresearchgate.net Amide derivatives, such as S-allyl-L-cysteine amide (SACA), have also been synthesized for research purposes. nih.gov

Table 2: Examples of Synthesized S-Allyl-L-cysteine Analogues and Derivatives

| Compound Name | Abbreviation | Synthetic Precursors | Purpose of Synthesis | Reference |

| S-Ethyl-L-cysteine | SEC | L-cysteine, Ethyl bromide | Analogue for structure-activity studies | google.com |

| S-Propyl-L-cysteine | SPC | L-cysteine, Propyl bromide | Analogue for structure-activity studies | google.com |

| S-Propargyl-L-cysteine | SPRC | L-cysteine, Propargyl bromide | Structural analogue with potential antioxidant activity | google.com |

| S-Allyl-L-cysteine methyl ester | MSAC | S-Allyl-L-cysteine, Methanol (B129727), Thionyl chloride | Intermediate for further derivatization | nih.gov |

| S-Allyl-L-cysteine ethyl ester | - | S-Allyl-L-cysteine, Ethanol, Thionyl chloride | Intermediate for hybrid compound synthesis | nih.govbrieflands.com |

| S-Allyl-L-cysteine amide | SACA | S-Allyl-L-cysteine | Derivative for neuroprotective effect studies | nih.gov |

| Methyl N-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-S-2-propen-1-yl-L-cysteinate | - | S-Allyl-L-cysteine methyl ester, Caffeic acid derivative | Hybrid compound for potential anticancer activity | nih.gov |

Preparation of S-Ethyl-L-cysteine (SEC) and S-Propyl-L-cysteine (SPC)

The synthesis of S-alkyl-L-cysteine analogs, such as S-Ethyl-L-cysteine (SEC) and S-Propyl-L-cysteine (SPC), is fundamental for comparative studies against S-allyl-L-cysteine. These analogs serve as important controls in research to understand the specific role of the allyl group in the biological activities of SAC. A common and straightforward method for their preparation involves the direct alkylation of L-cysteine.

This process typically uses L-cysteine hydrochloride as the starting material, which is dissolved in an alkaline aqueous solution, such as ammonium hydroxide, to deprotonate the thiol group, forming a thiolate anion. google.com This nucleophilic thiolate then reacts with an appropriate alkyl halide. For the synthesis of SEC, ethyl bromide is used, while for SPC, propyl bromide is the corresponding alkylating agent. google.com

The general reaction is as follows:

L-cysteine hydrochloride is dissolved in an alkaline solution (e.g., NH₄OH) to form the cysteine thiolate.

The corresponding alkyl bromide (ethyl bromide for SEC or propyl bromide for SPC) is added to the solution. google.com

The reaction mixture is stirred, typically at room temperature, allowing the nucleophilic substitution to proceed.

The final product is then isolated through precipitation, filtration, and washing with a solvent like ethanol to yield the purified S-alkyl-L-cysteine derivative. google.comnih.gov

A more complex, multi-step synthesis can also be employed to produce derivatives such as S-ethyl-L-cysteine ethylamide hydrochloride. This process involves protecting the amino group of the cysteine derivative before subsequent reactions. prepchem.com For instance, S-ethyl-N-butyloxycarbonyl-L-cysteine can be synthesized as an intermediate, which is then reacted further to yield the final amide product. prepchem.com This highlights the versatility of synthetic approaches depending on the desired final compound for research.

Table 1: Synthesis of S-Ethyl-L-cysteine (SEC) and S-Propyl-L-cysteine (SPC)

| Starting Material | Reagent | Product | Key Condition |

|---|---|---|---|

| L-Cysteine Hydrochloride | Ethyl Bromide | S-Ethyl-L-cysteine (SEC) | Alkaline solution (e.g., NH₄OH) |

Design and Synthesis of S-Allyl-L-cysteine Conjugates (e.g., with Gallic Acid)

To explore new biological activities and structure-activity relationships, researchers design and synthesize hybrid molecules or conjugates of S-allyl-L-cysteine with other pharmacologically active compounds. This strategy aims to combine the structural features of two different molecules, potentially leading to synergistic or novel effects. A common approach involves forming an amide or ester linkage between SAC and another molecule, such as a phenolic acid. While direct synthesis with gallic acid is a plausible research direction, published studies provide a clear blueprint using the structurally similar caffeic acid. nih.gov

The synthesis of these conjugates is a multi-step process:

Esterification of S-allyl-L-cysteine: The carboxylic acid group of SAC is first converted into an ester (e.g., methyl, ethyl, or propyl ester). This is typically achieved by reacting SAC with the corresponding alcohol (e.g., methanol, ethanol) in the presence of thionyl chloride. nih.gov This step protects the carboxyl group and enhances solubility in organic solvents for the subsequent coupling reaction.

Activation of the Phenolic Acid: The carboxylic acid group of the phenolic acid (e.g., caffeic acid) is "activated" to facilitate amide bond formation. This often involves protecting the hydroxyl groups on the phenyl ring (for instance, through acetylation) and then using a peptide coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a base like triethylamine. nih.gov

Coupling Reaction: The activated phenolic acid is then reacted with the S-allyl-L-cysteine ester. The amino group of the cysteine ester attacks the activated carboxyl group of the phenolic acid, forming a stable amide bond. nih.gov

Deprotection: In the final step, any protecting groups used (e.g., on the hydroxyls of the phenolic acid) are removed to yield the final conjugate.

This modular synthetic strategy allows for the creation of a diverse library of SAC conjugates for research purposes by varying either the ester group on SAC or the structure of the coupled phenolic acid.

Table 2: General Scheme for Synthesis of S-Allyl-L-cysteine-Acid Amide Hybrids

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Esterification | S-allyl-L-cysteine, Alcohol (e.g., Ethanol) | Thionyl Chloride | S-allyl-L-cysteine ethyl ester |

| 2. Coupling | S-allyl-L-cysteine ester, Phenolic Acid | HBTU, Triethylamine | S-allyl-L-cysteine ester - Acid Amide Hybrid |

Stereoselective Synthesis Approaches for Chiral Purity

S-allyl-L-cysteine contains a chiral center at its α-carbon, and biological activity is often highly dependent on stereochemistry. Therefore, ensuring chiral purity is paramount in the synthesis of SAC and its derivatives for research applications. While using the naturally occurring L-cysteine as a starting material helps maintain the desired stereochemistry, racemization can occur under harsh reaction conditions. google.com To overcome this and to synthesize non-natural stereoisomers, specific stereoselective methods are employed.

One major strategy involves the use of chiral auxiliaries or templates. For example, enantiomerically pure starting materials like serine can be used. google.com The synthesis of S-aryl-L-cysteines has been achieved with high enantiomeric excess (greater than 96%) starting from L-serine, demonstrating a powerful method for controlling stereochemistry. google.com

Another significant approach is the stereoselective alkylation of thiazolidines. Thiazolidines are cyclic compounds derived from cysteine that can be alkylated. This method allows for the synthesis of enantiomerically enriched α-alkyl cysteines. researchgate.net

Furthermore, in the synthesis of S-alk(en)yl-L-cysteine derivatives, careful selection of reagents and reaction conditions is crucial to prevent the loss of stereochemical integrity. For instance, the synthesis of S-1-propenyl-L-cysteine (an isomer of SAC) has been approached using methods designed to control the stereochemistry at both the sulfur atom and the α-carbon. researchgate.netnih.gov These stereoselective approaches are indispensable for producing chirally pure SAC and its analogs, enabling precise investigation of their biological roles.

Metabolic Fate and Biotransformation of S Allyl L Cysteine in Preclinical Models

Absorption and Distribution Dynamics in Animal Models

Following oral administration in preclinical models such as rats and dogs, SAC demonstrates high oral bioavailability, with reported values exceeding 90% and reaching up to 98% nih.govresearchgate.netresearchgate.netscience.govnih.govnih.gov. This high absorption rate suggests efficient uptake from the gastrointestinal tract.

Once absorbed, SAC is distributed throughout the body. It is readily detected in plasma and various tissues, including the kidney, liver, spleen, heart, lungs, and brain researchgate.net. The kidney appears to be a primary target organ, with SAC reaching its highest peak concentration there researchgate.net. SAC can be detected in tissues for up to 8 hours after administration researchgate.netresearchgate.net. A significant aspect of SAC's distribution is its extensive renal reabsorption, indicated by very low renal clearance values (e.g., <0.01 L/h/kg) nih.govresearchgate.netscience.govnih.govresearchgate.net. This reabsorption process contributes to its relatively long elimination half-life, particularly noted in dogs (up to 12 hours) nih.govresearchgate.net. The pharmacokinetic profile is characterized by rapid absorption and distribution phases, followed by a slow elimination phase, largely due to this reabsorption mechanism nih.govresearchgate.netcore.ac.uk.

Enzymatic Biotransformation Pathways

SAC undergoes biotransformation primarily through N-acetylation and S-oxidation, leading to the formation of several metabolites.

A major metabolic pathway for SAC involves N-acetylation, catalyzed by N-acetyltransferase enzymes, which are primarily localized in the liver and kidney nih.govresearchgate.netcore.ac.uk. This process converts SAC into N-acetyl-S-allyl-L-cysteine (NAc-SAC), which is identified as a principal metabolite of SAC nih.govresearchgate.netscience.govnih.govresearchgate.netcaymanchem.com. Studies indicate that a significant portion of absorbed SAC is metabolized into its N-acetylated forms, with NAc-SAC being the most abundant urinary metabolite nih.gov.

In vitro studies utilizing hepatic and renal S9 fractions from rats and dogs have confirmed the role of these tissues in SAC metabolism. These fractions catalyze both the N-acetylation of SAC to form NAc-SAC and the deacetylation of NAc-SAC back to SAC nih.govresearchgate.netscience.govresearchgate.netcore.ac.uk. This suggests a dynamic interconversion between SAC and its N-acetylated metabolite within these organs.

The N-acetylated metabolite, NAc-SAC, can be deacetylated back to SAC by enzymes present in liver and kidney S9 fractions nih.govresearchgate.netscience.govresearchgate.netresearchgate.netcore.ac.uk. Research suggests that this deacetylation activity can be substantial; for instance, in human liver and renal enzyme fractions, deacetylation of NAc-SAC was found to be more than ten times higher than the N-acetylation of SAC nih.gov. This reversible acetylation/deacetylation cycle, coupled with renal reabsorption, likely contributes to the sustained presence of SAC in circulation researchgate.netcore.ac.uk.

SAC can also undergo S-oxidation, a process catalyzed by flavin-containing monooxygenases (FMOs), to form S-allyl-L-cysteine sulfoxide (B87167) (SACS), also referred to as alliin (B105686) or ACSO nih.govresearchgate.netscience.govresearchgate.netnih.govspandidos-publications.comcaymanchem.com. SACS is identified as one of the metabolites detected in plasma and urine following SAC administration nih.govresearchgate.netscience.govresearchgate.net. Studies indicate that SAC is a more readily oxidized substrate by FMOs compared to its N-acetylated counterpart, NAc-SAC researchgate.net.

Further biotransformation can lead to the formation of N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS). This metabolite can be generated through two primary routes: the S-oxidation of NAc-SAC, or the N-acetylation of SACS nih.govresearchgate.netscience.govresearchgate.net. NAc-SACS is also detected in plasma and urine, representing another significant metabolic product of SAC nih.govresearchgate.netscience.govnih.govresearchgate.net. Urinary excretion studies have quantified the relative amounts of these metabolites, with NAc-SAC being the predominant form, followed by NAc-SACS and then SAC itself nih.gov.

| Metabolite Excretion in Rat Urine (24h Post-Oral Administration) | Percentage of Administered Dose |

| S-Allyl-L-cysteine (SAC) | 2.9% |

| N-Acetyl-S-allyl-L-cysteine (NAc-SAC) | 80% |

| N-Acetyl-S-allyl-L-cysteine Sulfoxide (NAc-SACS) | 11% |

Data adapted from nih.gov

Compound List:

S-Allyl-L-cysteine (SAC)

N-Acetyl-S-allyl-L-cysteine (NAc-SAC)

S-Allyl-L-cysteine Sulfoxide (SACS / ACSO / Alliin)

N-Acetyl-S-allyl-L-cysteine Sulfoxide (NAc-SACS)

Flavin-containing monooxygenases (FMOs)

N-acetyltransferase

S-allylmercaptoglutathione (SAMG)

S-allylmercaptocysteine (SAMC)

γ-glutamyl-S-allyl-L-cysteine (GSAC)

Diallyl disulfide (DADS)

Diallyl trisulfide (DATS)

Allylsulfenic acid

Pyruvic acid

L-cysteine

Methacrylic acid

Valine

γ-glutamyl cysteine

S-2-carboxypropyl glutathione

S-2-carboxypropyl cysteine

γ-glutamyl S-allyl cysteine

γ-glutamyl S-allyl cysteine sulfoxide

Interconversion with L-γ-Glutamyl-S-allyl-L-cysteine

S-Allyl-L-cysteine undergoes various metabolic transformations within biological systems, leading to the formation of several derivatives. Among these, L-γ-Glutamyl-S-allyl-L-cysteine (GGSAC) is closely related to SAC's metabolic profile. Studies indicate that SAC can be metabolized to GGSAC in preclinical models researchgate.netnih.gov. Specifically, SAC is eventually converted into metabolites that include L-γ-glutamyl-S-allyl-L-cysteine, which are then excreted researchgate.net. This suggests a metabolic pathway where SAC serves as a precursor to GGSAC. Conversely, research on garlic aging processes has shown that SAC can also be formed from the catabolism of γ-glutamyl-S-allylcysteine (which is chemically identical to L-γ-Glutamyl-S-allyl-L-cysteine) through the action of γ-glutamyltransferase nih.gov. This interconversion highlights a dynamic relationship between these two compounds within biological contexts, with SAC being a key metabolite derived from GGSAC, and GGSAC also being a product of SAC metabolism.

Identification and Quantification of Metabolites in Biological Matrices

The identification and quantification of SAC metabolites in biological matrices are essential for pharmacokinetic and pharmacodynamic studies. Preclinical research has employed advanced analytical techniques, most notably liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), to accurately detect and measure these compounds in various biological samples nih.govresearchgate.netalwsci.com. This methodology allows for the simultaneous quantification of SAC and its metabolites, providing detailed insights into its metabolic pathways and elimination kinetics nih.govresearchgate.net.

Following administration in preclinical models, SAC has been shown to be metabolized into several key compounds. The identified metabolites typically found in plasma and urine include:

N-acetyl-S-allyl-L-cysteine (NAc-SAC)

S-allyl-L-cysteine sulfoxide (SACS)

N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS)

L-γ-Glutamyl-S-allyl-L-cysteine (GGSAC)

The quantification of these metabolites is often performed using validated LC-MS/MS methods, which establish specific limits of detection and quantification. For instance, a validated method reported lower limits of quantification (LLOQ) for SAC and its N-acetylated form, NAc-SAC, at 0.1 µg/mL. Similarly, the sulfoxide metabolites, SACS and NAc-SACS, were quantified with an LLOQ of 0.25 µg/mL nih.gov.

Table 1: Lower Limits of Quantification (LLOQ) for S-Allyl-L-cysteine and its Metabolites in Preclinical Matrices

| Metabolite Name | Lower Limit of Quantification (LLOQ) |

| S-Allyl-L-cysteine (SAC) | 0.1 µg/mL |

| N-acetyl-S-allyl-L-cysteine (NAc-SAC) | 0.1 µg/mL |

| S-allyl-L-cysteine sulfoxide (SACS) | 0.25 µg/mL |

| N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS) | 0.25 µg/mL |

These metabolites have been identified in biological matrices such as rat plasma and urine researchgate.netnih.govnih.govresearchgate.netresearchgate.net. The extensive renal reabsorption of SAC, indicated by low renal clearance values, contributes to its prolonged elimination half-life, particularly in species like dogs researchgate.netnih.gov. The liver and kidney play critical roles in the elimination of SAC and its metabolites, with S9 fractions from these organs catalyzing both the N-acetylation of SAC and the deacetylation of NAc-SAC nih.gov.

Compound List:

S-Allyl-L-cysteine (SAC)

L-γ-Glutamyl-S-allyl-L-cysteine (GGSAC)

N-acetyl-S-allyl-L-cysteine (NAc-SAC)

S-allyl-L-cysteine sulfoxide (SACS)

N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS)

Molecular Mechanisms of Action of S Allyl L Cysteine in Biological Systems

Modulation of Oxidative Stress Pathways

S-Allyl-L-cysteine counteracts oxidative stress through a multifaceted approach that involves both direct chemical quenching of reactive molecules and the strategic upregulation of the cell's own antioxidant machinery.

SAC has been identified as a potent scavenger of various reactive oxygen and nitrogen species (RONS), directly interacting with and neutralizing these damaging molecules to prevent cellular injury. ejmoams.com The unique chemical structure of SAC, particularly its allyl group, is considered essential for this direct scavenging activity. nih.govnih.gov

Research has consistently demonstrated the capacity of SAC to neutralize several key reactive oxygen species. It is known to effectively scavenge the superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). nih.govnih.gov This direct antioxidant action helps to mitigate the initial burst of oxidative damage that can lead to lipid peroxidation, protein oxidation, and DNA damage. ejmoams.com Studies have shown that SAC can inhibit ROS accumulation induced by stressors like H₂O₂, thereby protecting cells from oxidative injury. researchgate.net The ability to scavenge hydroxyl radicals, in particular, is a significant protective feature, as •OH is one of the most damaging free radicals in biological systems. nih.govresearchgate.net

Beyond common ROS, the scavenging activity of SAC extends to other potent oxidants. It has been shown to significantly scavenge peroxynitrite (ONOO⁻), a cytotoxic species formed from the reaction of superoxide and nitric oxide. nih.govtandfonline.com By neutralizing peroxynitrite, SAC can prevent the nitration of proteins and other cellular damage associated with this reactive nitrogen species. nih.govnih.gov Furthermore, SAC is an efficient quencher of singlet oxygen (¹O₂), a high-energy form of oxygen that can cause significant oxidative damage to cellular components. nih.govresearchgate.net Its efficacy in scavenging singlet oxygen has been reported to be greater than that of other antioxidants like lipoic acid. nih.gov

Table 1: Direct Scavenging of Reactive Species by S-Allyl-L-cysteine

| Reactive Species | Scientific Finding | Source(s) |

| Superoxide Anion (O₂•⁻) | Demonstrated to be scavenged by SAC in various experimental models. | nih.govnih.gov |

| Hydrogen Peroxide (H₂O₂) | SAC is known to scavenge H₂O₂ and protect cells from H₂O₂-induced damage. | nih.govnih.govnih.gov |

| Hydroxyl Radical (•OH) | Effectively scavenged by SAC in a concentration-dependent manner; this activity is linked to its allyl group. | nih.govnih.govacs.org |

| Peroxynitrite (ONOO⁻) | Significantly scavenges both endogenously and exogenously produced peroxynitrite, reducing its cytotoxicity. | nih.govnih.govtandfonline.com |

| Singlet Oxygen (¹O₂) | Reported to be an efficient scavenger of singlet oxygen. | nih.govresearchgate.net |

In addition to its direct role as a scavenger, SAC provides a more sustained antioxidant effect by modulating cellular signaling pathways that control the expression of a suite of protective enzymes.

A primary mechanism for the indirect antioxidant action of SAC is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes. nih.govmdpi.com Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). unipd.it Research indicates that SAC can disrupt the Nrf2-Keap1 complex, which allows Nrf2 to translocate into the nucleus. mdpi.comconsensus.app Once in the nucleus, Nrf2 binds to specific DNA sequences known as the Antioxidant Response Element (ARE), initiating the transcription of various protective genes. nih.govresearchgate.net This activation has been observed in diverse cell types, including neurons and hepatocytes, providing protection against oxidative insults. nih.govnih.gov

The activation of the Nrf2 pathway by S-Allyl-L-cysteine leads to the increased expression and activity of several crucial antioxidant enzymes. nih.gov Among the most significant of these is Heme Oxygenase-1 (HO-1), a key enzyme that provides cytoprotection against oxidative stress. nih.govnih.govnih.gov Studies have demonstrated that SAC treatment upregulates HO-1 expression in an Nrf2-dependent manner, which is critical for its ability to protect cells from apoptosis and oxidative damage. nih.govnih.govresearchgate.net

Beyond HO-1, SAC administration has been shown to enhance the activity of other Nrf2-dependent enzymes. Chronic administration in animal models led to increased activity of enzymes such as Glutathione (B108866) Peroxidase (GPx), Glutathione Reductase (GR), Catalase (CAT), and Superoxide Dismutase (SOD) in various brain regions. nih.gov This broad-spectrum upregulation of the cellular antioxidant defense system fortifies cells against prolonged or subsequent oxidative challenges.

Table 2: Indirect Antioxidant Effects of S-Allyl-L-cysteine via Nrf2 Pathway

| Pathway/Enzyme | Observed Effect | Model System | Source(s) |

| Nrf2 | Increased nuclear translocation and activation of ARE pathway genes. | Primary neurons, HepG2 cells, animal brain tissue. | nih.govnih.govnih.gov |

| Heme Oxygenase-1 (HO-1) | Upregulated mRNA and protein expression. | HepG2 cells, Bovine Mammary Epithelial Cells. | nih.govnih.govresearchgate.net |

| Glutathione Peroxidase (GPx) | Increased enzyme activity. | Rat hippocampus and striatum. | nih.gov |

| Glutathione Reductase (GR) | Increased enzyme activity. | Rat hippocampus and striatum. | nih.gov |

| Catalase (CAT) | Increased enzyme activity. | Rat hippocampus and striatum. | nih.gov |

| Superoxide Dismutase (SOD) | Increased enzyme activity. | Rat hippocampus and striatum. | nih.gov |

Indirect Antioxidant Enzyme Regulation

Inhibition of Pro-oxidant Enzymes (e.g., NADPH Oxidase, Xanthine (B1682287) Oxidase)

S-Allyl-L-cysteine has been shown to directly inhibit the activity of key pro-oxidant enzymes, thereby reducing the cellular production of reactive oxygen species (ROS).

Xanthine Oxidase: Research has demonstrated that SAC can inhibit xanthine oxidase (XO) activity. nih.govresearchgate.net One study found that SAC inhibited bovine XO in a competitive manner. nih.gov In silico analysis suggested that this inhibition is achieved through the interaction of SAC with amino acid residues such as Arg880, Phe798, Phe914, and Phe1009 within the enzyme's active site. nih.gov The inhibitory potential of SAC against XO has also been observed in chondrocytes, where it was shown to downregulate the gene expression of the enzyme. bohrium.comresearchgate.net

Table 1: Inhibition of Pro-oxidant Enzymes by S-Allyl-L-cysteine

| Enzyme | SAC's Effect | Mechanism of Action | References |

| NADPH Oxidase | Inhibition | Direct inhibition | nih.govresearchgate.net |

| Xanthine Oxidase | Inhibition | Competitive inhibition, interaction with active site residues | nih.govresearchgate.net |

Metal Chelation Properties and Fenton Reaction Inhibition

S-Allyl-L-cysteine possesses the ability to chelate metal ions, which is a crucial aspect of its antioxidant activity. By binding to transition metals like iron (Fe²⁺) and copper (Cu²⁺), SAC can prevent them from participating in redox reactions that generate highly reactive free radicals. nih.govresearchgate.netnih.gov

This chelation is particularly important in inhibiting the Fenton reaction. In this reaction, hydrogen peroxide reacts with ferrous iron (Fe²⁺) to produce the highly damaging hydroxyl radical. By sequestering Fe²⁺ ions, SAC effectively blocks this pathway of free radical generation, thus protecting cellular components from oxidative damage. nih.gov

Anti-Inflammatory Signaling Pathway Modulation

S-Allyl-L-cysteine exerts significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

A primary mechanism of SAC's anti-inflammatory action is the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. capes.gov.brnih.govnih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of numerous pro-inflammatory genes. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as tumor necrosis factor-alpha (TNF-α) or hydrogen peroxide, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. capes.gov.brnih.gov

Studies have shown that SAC can inhibit the activation and subsequent nuclear translocation of NF-κB in a dose-dependent manner. capes.gov.brnih.govnih.gov This inhibition has been observed in various cell types, including human T lymphocytes and human umbilical vein endothelial cells (HUVEC). capes.gov.brnih.gov The inhibitory effect of SAC on NF-κB is thought to be mediated, at least in part, by its antioxidant properties, which interfere with the redox-sensitive signaling steps leading to NF-κB activation. capes.gov.brnih.gov It has been demonstrated that SAC can block the degradation of I-κB-α, thus preventing the release and nuclear translocation of the p65-p50 heterodimer of NF-κB. capes.gov.brresearchgate.net

As a consequence of its ability to inhibit NF-κB signaling, S-Allyl-L-cysteine can downregulate the expression of a variety of pro-inflammatory cytokines. Research has consistently shown that SAC treatment leads to a reduction in the levels of key inflammatory mediators, including:

Tumor Necrosis Factor-alpha (TNF-α): SAC has been found to decrease the production of TNF-α. nih.govnih.govnih.gov

Interleukin-1 beta (IL-1β): The expression of IL-1β is also suppressed by SAC. nih.govnih.govnih.gov

Interleukin-6 (IL-6): SAC treatment has been shown to lower the levels of IL-6. nih.govnih.gov

Interleukin-8 (IL-8): A reduction in IL-8 expression has also been observed following SAC administration. nih.gov

This broad-spectrum inhibition of pro-inflammatory cytokine production underscores the significant anti-inflammatory potential of SAC.

Table 2: Regulation of Pro-inflammatory Cytokines by S-Allyl-L-cysteine

| Cytokine | Effect of SAC | References |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased expression | nih.govnih.govnih.gov |

| Interleukin-1 beta (IL-1β) | Decreased expression | nih.govnih.govnih.gov |

| Interleukin-6 (IL-6) | Decreased expression | nih.govnih.gov |

| Interleukin-8 (IL-8) | Decreased expression | nih.gov |

Specific Modulation of Toll-like Receptor (TLR) Signaling Pathways (e.g., TLR2)

Emerging evidence suggests that S-Allyl-L-cysteine can modulate Toll-like Receptor (TLR) signaling pathways. In a study involving a lipopolysaccharide/d-galactosamine-induced acute liver injury model, SAC pretreatment was found to suppress Toll-like receptor-4 (TLR4) signaling. nih.gov This suppression of the TLR4/NF-κB/NLRP3 signaling cascade contributed to the protective effects of SAC against inflammation and apoptosis in the liver. nih.gov While specific modulation of TLR2 by SAC is an area of ongoing research, the demonstrated effect on TLR4 highlights another layer of its anti-inflammatory mechanism.

Cellular Homeostasis and Stress Response Regulation

S-Allyl-L-cysteine plays a vital role in maintaining cellular homeostasis and regulating the cellular response to stress, particularly endoplasmic reticulum (ER) stress.

The endoplasmic reticulum is a critical organelle for protein folding and synthesis. nih.gov The accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress, which activates the unfolded protein response (UPR). nih.gov While the UPR initially aims to restore cellular homeostasis, prolonged or severe ER stress can trigger apoptosis. nih.gov

S-Allyl-L-cysteine has demonstrated protective effects against ER stress-induced neurotoxicity. nih.gov One of the mechanisms underlying this protection is the direct inhibition of calpain, a calcium-dependent protease that is activated during ER stress and contributes to cell death. nih.gov SAC has been shown to bind to the Ca²⁺-binding domain of calpain, thereby inhibiting its activity in a concentration-dependent manner. nih.gov By mitigating ER stress and the subsequent apoptotic pathways, SAC helps to preserve cellular function and viability under stressful conditions.

Impact on Endoplasmic Reticulum (ER) Stress Pathways

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding. A variety of pathological conditions can lead to the accumulation of unfolded or misfolded proteins in the ER, a state known as ER stress. nih.gov This activates a signaling network called the unfolded protein response (UPR), which aims to restore normal ER function. nih.gov However, prolonged or severe ER stress can trigger cell death, a process implicated in numerous neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and brain ischemia. researchgate.netnih.gov

Effects on Apoptotic Pathways and Cell Cycle Regulation

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. Its dysregulation is a hallmark of many diseases. SAC has been shown to modulate several key components of the apoptotic machinery.

Mitochondrial Membrane Depolarization

Mitochondria play a central role in the intrinsic pathway of apoptosis. A key event in this process is the loss of the mitochondrial membrane potential (ΔΨm). nih.gov S-Allyl-L-cysteine has been shown to protect against the loss of mitochondrial membrane potential induced by oxidative stressors like hydrogen peroxide (H₂O₂). nih.gov In studies on HepG2 cells, H₂O₂ treatment caused a significant decrease in ΔΨm, which was restored by treatment with SAC. nih.gov This restoration helps to maintain mitochondrial integrity and prevent the release of pro-apoptotic factors like cytochrome c. nih.gov Research also indicates that SAC can improve mitochondrial function in neuronal cell models of oxidative and nitrosative stress. nih.gov

Modulation of Caspase-3 and Bax Expression

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the pro-apoptotic protein Bax, are critical regulators of apoptosis. An increased Bax/Bcl-2 ratio promotes the release of cytochrome c from mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3. nih.gov S-Allyl-L-cysteine has been demonstrated to inhibit H₂O₂-induced apoptosis by decreasing the Bax/Bcl-2 ratio. nih.gov This modulation prevents the downstream activation of caspase-3, as evidenced by a reduction in its proteolytic cleavage. nih.gov In some cancer cell models, SAC has been reported to induce apoptosis by increasing the activity of Bax and caspase-3. researchgate.net However, in cancer cell lines that are deficient in caspase-3, such as MCF-7, SAC-induced cell death can occur through alternative, caspase-3-independent pathways. nih.gov

Influence on PI3K/AKT/mTOR Signaling

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. nih.govmdpi.com Dysregulation of this pathway is implicated in various diseases. mdpi.com S-Allyl-L-cysteine has been shown to modulate this pathway in different cell types. In HepG2 cells, SAC was found to induce the phosphorylation of Akt, which is part of a cytoprotective mechanism against oxidative stress. nih.gov Conversely, in studies on K562 and HL-60 cancer cells, SAC treatment led to a downregulation of PI3K, AKT, and mTOR expression, which was associated with the induction of apoptosis. researchgate.net Similarly, in a mouse model with non-small cell lung carcinoma, SAC was reported to suppress the PI3K/Akt pathway, contributing to a decrease in tumor growth. nih.gov This suggests that SAC's influence on the PI3K/AKT/mTOR pathway is context-dependent, leading to either cell protection or apoptosis depending on the cellular environment.

| Pathway/Component | Observed Effect of SAC | Cellular Context | Outcome |

|---|---|---|---|

| Mitochondrial Membrane Potential (ΔΨm) | Restores potential decreased by H₂O₂. nih.gov | HepG2 cells | Inhibition of apoptosis. nih.gov |

| Bax/Bcl-2 Ratio | Decreases ratio. nih.gov | HepG2 cells | Inhibition of apoptosis. nih.gov |

| Caspase-3 | Inhibits proteolytic cleavage. nih.gov | HepG2 cells | Inhibition of apoptosis. nih.gov |

| PI3K/AKT/mTOR Signaling | Induces Akt phosphorylation. nih.gov | HepG2 cells | Cytoprotection. nih.gov |

| PI3K/AKT/mTOR Signaling | Downregulates expression. researchgate.net | K562 & HL-60 cancer cells | Induction of apoptosis. researchgate.net |

Modulation of Hydrogen Sulfide (B99878) (H₂S) Synthesizing Enzymes

S-Allyl-L-cysteine (SAC), a prominent organosulfur compound found in aged garlic extract, has been shown to interact with the enzymatic pathways responsible for the endogenous production of hydrogen sulfide (H₂S). nih.govnih.gov H₂S is recognized as a gasotransmitter with significant roles in various physiological processes. rsc.orgrsc.org The primary enzymes involved in H₂S synthesis from L-cysteine in mammalian tissues are 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST), cystathionine (B15957) γ-lyase (CTH), and cystathionine β-synthase (CBS). nih.govnih.govresearchgate.net SAC's influence on these enzymes is a key aspect of its biological activity.

3-Mercaptopyruvate sulfurtransferase (MPST) is a multifunctional enzyme that contributes to endogenous H₂S formation from L-cysteine. nih.gov Research into the effect of S-Allyl-L-cysteine on MPST has revealed complex, and at times, seemingly contradictory regulatory actions, suggesting that its effects may be dependent on concentration and cellular context.

In studies using the MCF-7 human breast adenocarcinoma cell line, SAC has been shown to decrease MPST activity. nih.gov A significant reduction in both MPST activity and sulfane sulfur levels was observed after 24 and 48-hour incubations with a 2245 µM concentration of SAC. nih.gov This downregulation of MPST expression and subsequent reduction in sulfane sulfur levels were associated with a decrease in the viability of MCF-7 cells. nih.govnih.gov

Conversely, another study investigating both MCF-7 and MDA-MB-231 breast adenocarcinoma cell lines found that a high concentration (4.50 mM) of SAC led to a significant increase in MPST gene expression after a 24-hour incubation period. nih.gov This suggests that SAC's regulatory role on MPST may be biphasic or dependent on specific experimental conditions and cell types.

Table 1: Research Findings on the Effect of S-Allyl-L-cysteine on MPST

| Cell Line(s) | SAC Concentration | Incubation Time | Observed Effect on MPST | Reference |

| MCF-7 | 2245 µM | 24 & 48 hours | Significant decrease in MPST activity and expression. | nih.govnih.gov |

| MCF-7 & MDA-MB-231 | 4.50 mM | 24 hours | Significant increase in MPST gene expression. | nih.gov |

This table summarizes key in vitro findings on the regulation of MPST by S-Allyl-L-cysteine.

Cystathionine γ-lyase (CTH) and cystathionine β-synthase (CBS) are two other critical pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes in the transsulfuration pathway that are responsible for H₂S production. nih.govnih.govwikipedia.org CBS catalyzes the condensation of homocysteine and serine to form cystathionine, while CTH subsequently hydrolyzes cystathionine into cysteine. nih.govnih.govmdpi.com Both enzymes can utilize L-cysteine to generate H₂S. researchgate.netwikipedia.orgwikipedia.org

The influence of S-Allyl-L-cysteine on CTH and CBS appears to be varied and cell-line specific. In a study involving MCF-7 and MDA-MB-231 breast cancer cells, SAC demonstrated opposing effects on the expression of CTH and CBS between the two cell lines. nih.gov In the MCF-7 cell line, incubation with high concentrations of SAC was found to affect CTH expression, with a notable decrease in the CTH gene expression observed after 24 hours with a 4.50 mM concentration. nih.gov The expression of both CTH and CBS was confirmed in non-treated MCF-7 cells, establishing a baseline for these enzymatic pathways. nih.govnih.gov The primary physiological role of CBS and CTH is the metabolism of homocysteine through the transsulfuration pathway, a process that is also a source of H₂S. nih.gov

Table 2: Summary of S-Allyl-L-cysteine's Effects on CTH and CBS

| Enzyme | Cell Line(s) | SAC Concentration | Incubation Time | Observed Effect | Reference |

| CTH & CBS | MCF-7 & MDA-MB-231 | 2.24 mM, 3.37 mM, 4.50 mM | 2, 4, 6, 8, & 24 hours | Opposite effects on expression in the two cell lines. | nih.gov |

| CTH | MCF-7 | 4.50 mM | 24 hours | Lowered gene expression. | nih.gov |

This table outlines the observed effects of S-Allyl-L-cysteine on the expression of key H₂S-synthesizing enzymes CTH and CBS in vitro.

S-Allyl-L-cysteine is described in multiple studies as an endogenous hydrogen sulfide donor. nih.govrsc.org This characteristic is believed to underpin many of its biological effects, particularly its cardioprotective properties. rsc.orgresearchgate.net The ability of SAC to generate H₂S has been demonstrated in various experimental models.

In vitro studies using Bovine Aortic Endothelial cells (BAE-1) have shown that SAC significantly increases the release of H₂S. rsc.orgresearchgate.net This effect was confirmed using a specific fluorescent H₂S probe, where treatment with 100 µM SAC for 30 minutes resulted in a significant increase in fluorescence, indicative of H₂S release. rsc.orgresearchgate.net This H₂S-donating property is considered a key mechanism for its ability to improve endothelial health. rsc.orgrsc.org It has also been proposed that the conversion of garlic-derived organosulfur compounds, including SAC, into H₂S can be facilitated by human red blood cells. researchgate.netpnas.org This process is thought to be dependent on the presence of thiols like glutathione. pnas.org

Table 3: Evidence for S-Allyl-L-cysteine as an H₂S Donor

| Experimental Model | Key Finding | Implication | Reference |

| Bovine Aortic Endothelial cells (BAE-1) | Both SAC and Black Garlic Extract (rich in SAC) significantly increase H₂S release. | SAC can act as a natural H₂S donor to improve endothelial function. | rsc.orgrsc.orgresearchgate.net |

| Rat model of liver fibrosis | SAC was described as an endogenous H₂S donor that ameliorates liver fibrosis. | The H₂S-donating property contributes to antioxidant and anti-inflammatory effects. | nih.gov |

| Rat model of myocardial infarction | SAC mediates cardioprotection via an H₂S-related pathway. | H₂S release is a likely mechanism for SAC's beneficial cardiovascular effects. | researchgate.net |

| Human Red Blood Cells | Convert garlic-derived organic polysulfides into H₂S. | Provides a mechanism for systemic H₂S production from SAC after consumption. | researchgate.netpnas.org |

This table provides a summary of the evidence supporting the role of S-Allyl-L-cysteine as a hydrogen sulfide donor.

Antiglycation Activities and Protein Modification Studies

Hyperglycemia can lead to the non-enzymatic glycation of proteins, forming advanced glycation endproducts (AGEs), which are implicated in the complications of diabetes and the aging process. nih.gov S-Allyl-L-cysteine has demonstrated significant antiglycation properties in several in vitro studies. nih.govconsensus.appbirmingham.ac.uk

SAC effectively inhibits the formation of AGEs derived from both glucose and methylglyoxal (B44143). nih.gov Its mechanism of action is multifaceted, involving the direct inhibition of protein glycation, the neutralization of free radicals generated during glycation, and the chelation of metal ions like Cu²⁺ that catalyze oxidative reactions leading to protein damage. nih.govconsensus.appscilit.com

In one study, bovine serum albumin (BSA) was used as a model protein. The antiglycative effect of γ-glutamyl-S-allyl-cysteine (GSAC), a peptide from fresh garlic, was shown to inhibit the increase in fluorescence intensity characteristic of AGE formation and to reduce the loss of free lysine (B10760008) residues on the protein in a concentration-dependent manner. scilit.comresearchgate.net GSAC also prevented the glycation-induced structural changes in BSA, specifically the decline in α-helix content and the increase in β-sheet content, indicating a protein-stabilizing effect. scilit.comresearchgate.net

Furthermore, studies using lysozyme (B549824) glycated by glucose or methylglyoxal showed that SAC inhibits the formation of crosslinked AGEs. nih.gov Specifically, SAC was found to inhibit the formation of carboxymethyllysine (CML), a non-crosslinked AGE that arises from oxidative processes. nih.gov

Table 4: In Vitro Studies on the Antiglycation Activity of S-Allyl-L-cysteine

| Protein Model | Glycating Agent | Key Findings | Mechanism | Reference |

| Lysozyme | Glucose, Methylglyoxal | Inhibited formation of glycation-derived crosslinking. | Inhibition of AGE formation. | nih.gov |

| Lysozyme | N/A | Inhibited the formation of carboxymethyllysine (CML). | Antioxidant activity, inhibition of oxidative processes. | nih.gov |

| Bovine Serum Albumin (BSA) | Glucose | γ-glutamyl-S-allyl-cysteine (GSAC) inhibited AGE formation and prevented structural changes (α-helix loss, β-sheet gain). | Radical-scavenging, metal-chelating, protein stabilization. | scilit.comresearchgate.net |

This table summarizes key research findings from in vitro studies demonstrating the antiglycation properties of S-Allyl-L-cysteine and related compounds.

Structure Activity Relationship Sar Studies of S Allyl L Cysteine and Analogues

Impact of Side-Chain Modifications on Mechanistic Potency

Altering the S-alkyl side chain of the cysteine molecule provides significant insights into the structural requirements for its biological effects. Comparative studies between SAC and its close analogues, such as S-Ethyl-L-cysteine and S-Propyl-L-cysteine, have revealed that even subtle changes can lead to differences in potency and mechanism.

Comparative analyses have shown that modifying the length and saturation of the side chain can modulate the neuroprotective activity of S-alk(en)yl-L-cysteine compounds. In studies examining protection against endoplasmic reticulum (ER) stress-induced neurotoxicity, the side-chain-modified derivatives S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC) were found to be more potent than SAC in cultured rat hippocampal neurons. nih.govnih.gov

However, this enhanced potency is not universal across all neuroprotective functions. In a mouse model of d-galactose-induced aging, SAC, SEC, and SPC all demonstrated a similar capacity to decrease the production of amyloid-β peptides (Aβ₁₋₄₀ and Aβ₁₋₄₂) and suppress the expression of β-amyloid precursor protein (APP). nih.gov These findings indicate that while the allyl group is crucial for radical scavenging, saturated and shorter alkyl side chains may be more effective for mechanisms related to mitigating ER stress.

| Compound | Side Chain | Potency vs. SAC (ER Stress Neurotoxicity) | Activity vs. SAC (Amyloid-β Reduction) |

| S-Allyl-L-cysteine (SAC) | Allyl (-CH₂-CH=CH₂) | Baseline | Baseline |

| S-Ethyl-L-cysteine (SEC) | Ethyl (-CH₂-CH₃) | More potent nih.govnih.gov | Similar nih.gov |

| S-Propyl-L-cysteine (SPC) | Propyl (-CH₂-CH₂-CH₃) | More potent nih.govnih.gov | Similar nih.gov |

The anti-inflammatory effects of SAC can also be modulated by altering its functional groups. SAR studies on SAC conjugates have shown that specific chemical modifications can enhance anti-inflammatory activity. For example, a study involving SAC-Gallic acid conjugates found that esterifying the carboxyl group and extending the carbon chain could improve anti-inflammatory efficacy. nih.gov

The position of the double bond in the side chain is also a determining factor. The isomer of SAC, S-1-propenyl-L-cysteine (S1PC), is also a potent anti-inflammatory agent. mdpi.com Furthermore, a comparative study of S-allylmercaptocysteine (CySSA) and S-1-propenylmercaptocysteine (CySSPe) revealed that the 1-propenyl analogue (CySSPe) exhibited significantly greater anti-inflammatory effects, suggesting that the placement of the double bond closer to the sulfur atom enhances this particular activity. nih.gov These findings demonstrate that functional group modifications provide a viable strategy for tuning the anti-inflammatory potency of SAC-based compounds.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking with Nrf2)

Computational methods, such as molecular docking, have become invaluable tools for elucidating the SAR of S-Allyl-L-cysteine at the molecular level. These approaches simulate the interaction between a ligand (SAC) and a protein target to predict binding affinity and orientation, offering insights that are difficult to obtain through experimental methods alone.

One of the key pathways implicated in SAC's protective effects is the Keap1-Nrf2 pathway, a major regulator of the cellular antioxidant response. researchgate.net Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, leading to its degradation. researchgate.net Molecular docking studies have been employed to investigate how SAC interacts with this system.

These computational analyses predict that SAC can dock into the binding pocket of Keap1. researchgate.net The modeling suggests that SAC may competitively inhibit the binding of Nrf2 to Keap1, thereby preventing Nrf2's degradation. researchgate.net This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant response element (ARE) pathway genes, ultimately bolstering the cell's antioxidant defenses. researchgate.netjuniperpublishers.com In vivo studies support these computational findings, as the neuroprotective effects of SAC against ischemic damage are observed in wild-type mice but not in mice lacking Nrf2. juniperpublishers.com This integration of computational and experimental data provides strong evidence that SAC's ability to activate the Nrf2 pathway is a critical component of its mechanism of action.

Analytical Methodologies for S Allyl L Cysteine in Research Settings

Chromatographic Separation Techniques

Chromatography is the cornerstone of SAC analysis, providing the necessary separation from other closely related compounds and complex matrix components. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a widely adopted method for the analysis of SAC. It involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to flow out of the column at different rates, thereby achieving separation. The choice of detector is critical and is often dictated by the required sensitivity and the nature of the sample matrix.

For enhanced sensitivity, particularly when analyzing trace amounts of S-Allyl-L-cysteine, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a preferred method. researchgate.netkorea.ac.kr Since SAC itself is not naturally fluorescent, a pre-column derivatization step is required to attach a fluorescent tag to the molecule. nih.gov

A common and effective derivatization agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine group of SAC in the presence of a thiol-containing reagent to form a highly fluorescent isoindole derivative. nih.govnih.gov This process significantly amplifies the detection signal, allowing for quantification at much lower concentrations than other detection methods. researchgate.net Another reagent, AccQ-Fluor, has also been successfully used for derivatization in HPLC-FLD analysis of SAC. korea.ac.kr

The HPLC-FLD method has been validated for its linearity, accuracy, and precision, demonstrating excellent linearity with a coefficient of determination (R²) greater than 0.998. researchgate.netkorea.ac.kr This approach is particularly advantageous when analyzing complex matrices like black garlic, where baseline instability can be a challenge for other detectors. korea.ac.krconsensus.app

| Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%CV) | Reference |

|---|---|---|---|---|

| AccQ-Fluor Reagent | 6.28 µg/mL | 19.02 µg/mL | <2% | researchgate.netkorea.ac.kr |

| o-phthalaldehyde (OPA) | Not Specified | Not Specified | Not Specified | nih.gov |

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a more direct and accessible method for SAC analysis as it does not typically require a derivatization step. researchgate.net The analysis is often performed at a wavelength of around 254 nm. bezmialemscience.orgbezmialemscience.org This technique is suitable for quantifying SAC in less complex samples, such as fresh garlic or some standardized extracts. researchgate.netresearchgate.net

However, the utility of HPLC-UV has notable limitations. S-Allyl-L-cysteine has limited UV absorption, which restricts the sensitivity of the method. researchgate.net In complex matrices, such as aged or black garlic, co-extracted compounds can interfere with the analysis, leading to unstable baselines and a high coefficient of variation (%CV), which compromises the reliability of the quantification. researchgate.netkorea.ac.kr Despite these drawbacks, HPLC-UV remains a valuable tool for routine quality control where high sensitivity is not the primary requirement, owing to its simplicity and lower cost. bezmialemscience.orgresearchgate.net In some cases, derivatization with agents like dansyl chloride can be used to improve performance. researchgate.netscispace.com

| Derivatization | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Matrix/Application | Reference |

|---|---|---|---|---|

| None | 1.5 | 5 | Garlic Extracts | bezmialemscience.orgbezmialemscience.org |

| Dansyl Chloride | 0.23 (as µg/g) | 0.71 (as µg/g) | Heated Garlic Juice | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and efficiency. chromatographyonline.comchromatographyonline.com This is achieved by using columns packed with smaller particles (typically 2 µm or less) and instrumentation capable of handling much higher backpressures (up to 1500 bar). thermofisher.com

For the analysis of S-Allyl-L-cysteine, UHPLC provides several key advantages:

Speed and Throughput: Separations can be achieved in a fraction of the time compared to HPLC, significantly increasing sample throughput. thermofisher.commdpi.com For instance, a UHPLC-MS/MS method for SAC has been developed with a total run time of just 2.0 minutes. mdpi.com

Higher Resolution: The smaller particle size leads to narrower peaks, allowing for better separation of SAC from other closely related compounds and matrix interferences. shimadzu.com

Reduced Solvent Consumption: UHPLC systems operate at lower flow rates and use shorter, narrower columns, leading to a significant reduction in solvent purchase and disposal costs, making it a "greener" alternative. chromatographyonline.comchromatographyonline.com

Enhanced Sensitivity: The sharper, more concentrated peaks produced by UHPLC can lead to improved sensitivity in detection. chromatographyonline.com

While the initial capital cost of a UHPLC system is higher than that of an HPLC, the long-term benefits of higher throughput and lower operating costs often justify the investment, especially in research and development settings. thermofisher.comshimadzu.com

Mass Spectrometry-Based Quantification and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography, it provides an exceptionally high degree of selectivity and sensitivity, making it the gold standard for the definitive identification and precise quantification of compounds like S-Allyl-L-cysteine in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method used for the quantitative analysis of S-Allyl-L-cysteine, particularly in complex biological matrices like plasma. researchgate.netsemanticscholar.org This technique offers significant advantages over HPLC with UV or fluorescence detection, providing lower limits of detection and greater confidence in compound identification. nih.gov

The process involves coupling an HPLC or UHPLC system to a tandem mass spectrometer, typically a triple quadrupole instrument. wikipedia.org In the most common configuration, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), the first quadrupole (Q1) is set to select the protonated molecule of SAC (the precursor ion, [M+H]⁺), which has a mass-to-charge ratio (m/z) of 162.0. mdpi.comsemanticscholar.orgresearchgate.net This selected ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to select a specific, characteristic fragment ion (the product ion) for detection. wikipedia.org For SAC, a common product ion used for quantification is m/z 73.10 or m/z 145.0. mdpi.comsemanticscholar.org

This precursor-to-product ion transition is highly specific to the target analyte, effectively filtering out noise from other co-eluting compounds and resulting in a very clean signal with high sensitivity. wikipedia.orgresearchgate.net LC-MS/MS methods have been developed that can quantify SAC in the nanogram per milliliter (ng/mL) range, with some achieving limits of quantification (LOQ) as low as 1.0 ng/mL in plasma. mdpi.comsemanticscholar.org The high throughput of modern UHPLC-MS/MS systems allows for rapid analysis, making it suitable for pharmacokinetic studies and high-volume quality control. mdpi.comnih.gov

| Chromatography | Precursor Ion (m/z) | Product Ion (m/z) | Linear Range (ng/mL) | Matrix | Reference |

|---|---|---|---|---|---|

| LC-ESI-MS/MS | 162.0 | 145.0 | 5 - 2500 | Rat Plasma | semanticscholar.org |

| UHPLC-MS/MS | 162.00 | 73.10 | 1 - 1000 | Plasma | mdpi.com |

| LC-MS/MS | Not Specified | Not Specified | 1 - 2000 | Garlic | researchgate.net |

| LC-MS | 160 (as [M-H]⁻) | Not Applicable (SIM) | 62.5 - 2000 | Garlic Extract | fudan.edu.cn |

Flow Injection Analysis-Electrospray Ionization Mass Spectrometry (FIA-(ESI)MS) for Rapid Screening

While LC-MS provides detailed separation, it can be time-consuming. For applications requiring high-throughput analysis, such as the quality control of commercial supplements, Flow Injection Analysis-Electrospray Ionization Mass Spectrometry (FIA-(ESI)MS) offers a rapid alternative. nih.govnih.gov This technique involves injecting the sample directly into the mass spectrometer's ion source without prior chromatographic separation. nih.govnih.gov

FIA-(ESI)MS has been optimized for the quantitative determination of S-Allyl-L-cysteine in aged garlic supplements, with analysis times as short as 4 minutes per sample. nih.govnih.gov Although it does not separate SAC from its isomers, such as S-1-propenyl-L-cysteine (S1PC), it serves as an excellent tool for rapid screening of SAC content. nih.govnih.gov The method demonstrates good precision and accuracy, with recoveries comparable to LC-MS methods. nih.gov

| Parameter | LC-MS (SIM) | FIA-(ESI)MS (SIM) |

|---|---|---|

| Analysis Time | Longer (allows separation) | ~4 min/sample |

| Separation of Isomers (e.g., S1PC) | Yes | No |

| Limit of Detection (LOD) | 0.83 ng/mL | 1.19 ng/mL |

| Limit of Quantification (LOQ) | 2.78 ng/mL | 3.98 ng/mL |

| Primary Use | Detailed characterization, isomer separation | Rapid screening, high-throughput quality control |

Liquid Chromatography Coupled to Isotope Ratio Mass Spectrometry (LC-IRMS)

Liquid Chromatography coupled to Isotope Ratio Mass Spectrometry (LC-IRMS) is a specialized technique used for determining the isotopic composition of a compound. For S-Allyl-L-cysteine, this can be applied for authenticity testing of supplements or for metabolic studies. The method measures the ratio of stable isotopes, such as the carbon isotope ratio (δ¹³C). nih.gov

The analysis involves separating SAC using liquid chromatography, after which the eluted compound is oxidized online. nih.gov This process converts the organic carbon in SAC into CO₂ gas, which is then introduced into the isotope ratio mass spectrometer. The mass spectrometer precisely measures the ratio of ¹³CO₂ to ¹²CO₂, providing the δ¹³C value. nih.gov This isotopic signature can potentially be used to trace the origin of the garlic used in a product. A clean-up step using solid-phase extraction (SPE) may be necessary prior to LC-IRMS analysis to remove interfering substances from the sample matrix. nih.gov The analysis of other isotopic ratios, such as ³⁴S/³²S, can also provide valuable information regarding the compound's stability and origin. juniperpublishers.com

Sample Preparation and Derivatization Strategies

Effective sample preparation is crucial for accurate and reliable analysis of S-Allyl-L-cysteine. This involves isolating the analyte from complex matrices and, in some cases, chemically modifying it to enhance detection.

AccQ-Fluor Reagent Derivatization for Fluorescence Detection

For analytical methods that rely on fluorescence detection, a derivatization step is necessary because S-Allyl-L-cysteine does not possess native fluorescent properties. pjoes.com The AccQ-Fluor reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), is a highly reactive compound specifically designed for the derivatization of primary and secondary amines, such as the one present in SAC. waters.comwur.nl

The reaction between AQC and SAC results in a highly stable, fluorescent derivative that can be easily detected with high sensitivity using HPLC with a fluorescence detector. pjoes.comwaters.com This pre-column derivatization technique is rapid, quantitative, and allows for the detection of trace levels of amino acids. waters.com A key advantage of using AQC derivatization with mass spectrometry is that the derivatized amino acids often produce a common fragment ion (at m/z 171) upon fragmentation. wur.nl This characteristic allows for the development of screening methods to detect a wide range of non-standard amino acids, including various thiol-group modified cysteine compounds, in complex biological samples like human plasma. wur.nl

Deproteinization Techniques for Biological Matrices

When analyzing S-Allyl-L-cysteine in biological fluids like plasma or serum, it is essential to first remove proteins, which can interfere with the analysis and damage analytical columns. nih.govscispace.com Protein precipitation is a common and effective deproteinization technique.

For SAC analysis in rat plasma, a simple and rapid method involves protein precipitation using methanol (B129727) containing a small percentage of acetic acid (e.g., 0.6%). nih.govresearchgate.net The plasma sample is mixed with the acidified methanol solution, which causes the proteins to denature and precipitate out of the solution. After centrifugation to pellet the precipitated proteins, the clear supernatant containing SAC can be directly injected into the LC-MS/MS system. nih.gov This technique has been shown to be highly efficient, with excellent recovery of SAC from the plasma matrix. scispace.com

| Concentration Level (ng/mL) | Extraction Recovery (%) |

|---|---|

| 5 (Low QC) | 100.3 |

| 250 (Medium QC) | 93.8 |

| 2,500 (High QC) | 94.6 |

Method Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision)

The validation of analytical methods is crucial to ensure the reliability and accuracy of results in the quantification of S-Allyl-L-cysteine (SAC). In research settings, this validation process encompasses several key parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. These parameters are rigorously assessed to demonstrate that the analytical method is suitable for its intended purpose.

Linearity

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. For S-Allyl-L-cysteine, linearity is typically established by preparing a series of standard solutions of known concentrations and analyzing them. The response of the detector is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r or R²), close to 1.000, indicates a strong linear relationship.

Research studies have consistently demonstrated excellent linearity for various methods used to quantify SAC. For instance, a high-performance liquid chromatography (HPLC) method coupled with an ultraviolet (UV) detector showed a linearity range of 5-30 μg/mL for SAC. bezmialemscience.org Another study utilizing HPLC with fluorescence detection (FLD) reported a coefficient of determination (R²) greater than 0.998. korea.ac.krresearchgate.net More advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) also exhibit strong linearity over wide concentration ranges. One LC-MS method for SAC in garlic extract established a linear range of 0.0625-2 μg/mL. fudan.edu.cn A separate LC-MS method demonstrated linearity in the range of 0.0001–0.05 mg mL−1 with an R2 greater than 0.995. nih.gov Furthermore, an LC-MS/MS method for SAC in rat plasma was linear over a range of 5 to 2,500 ng/mL with a correlation coefficient (r²) of ≥ 0.999. researchgate.net

Table 1: Linearity of Analytical Methods for S-Allyl-L-cysteine

| Analytical Method | Linear Range | Correlation Coefficient (r/R²) | Reference |

| HPLC-UV | 5-30 μg/mL | Not specified | bezmialemscience.org |

| HPLC-UV | 1 to 40 μg/mL | 0.998 | researchgate.netresearchgate.net |

| HPLC-FLD | Not specified | > 0.998 | korea.ac.krresearchgate.net |

| LC-MS | 0.0625-2 μg/mL | Not specified | fudan.edu.cn |

| LC-MS | 0.0001–0.05 mg/mL | > 0.995 | nih.gov |

| LC-MS/MS | 5-2,500 ng/mL | ≥ 0.999 | researchgate.net |

| UHPLC-MS/MS | 1.0–1000.0 ng/mL | > 0.993 | mdpi.com |

| HPLC-DAD | 1 to 40 μg/mL | 0.998 | researchgate.net |

| HPLC | 50-200 ppm | 0.998 | journal-jps.com |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These values are critical for determining the sensitivity of an analytical method. For SAC, the LOD and LOQ can vary significantly depending on the analytical technique employed. For example, an HPLC-UV method reported an LOD of 1.5 μg/mL and an LOQ of 5 μg/mL. bezmialemscience.org In contrast, a more sensitive HPLC-FLD method had an LOD of 6.28 μg/mL and an LOQ of 19.02 μg/mL. korea.ac.krresearchgate.net Methods based on mass spectrometry generally offer lower detection and quantitation limits. An LC-MS method for SAC in garlic extract had a detection limit of 0.01 μg/mL. fudan.edu.cn A comparative study of LC-MS and flow injection analysis-electrospray ionization mass spectrometry (FIA-(ESI)MS) reported LODs of 1.19 ng/mL and 0.84 ng/mL, and LOQs of 3.98 ng/mL and 2.78 ng/mL, respectively. nih.gov An LC-MS/MS method for analyzing SAC in rat plasma achieved an even lower LOQ of 5.0 ng/mL. researchgate.net

Table 2: LOD and LOQ for S-Allyl-L-cysteine Analysis

| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |